molecular formula C20H26O2 B12614692 11-Phenylundec-10-YN-1-YL prop-2-enoate CAS No. 876144-81-9

11-Phenylundec-10-YN-1-YL prop-2-enoate

Cat. No.: B12614692
CAS No.: 876144-81-9
M. Wt: 298.4 g/mol
InChI Key: UOHGTRHBSVHACR-UHFFFAOYSA-N
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Description

11-Phenylundec-10-YN-1-YL prop-2-enoate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly derived from carboxylic acids and alcohols. This compound is characterized by the presence of a phenyl group attached to an undecynyl chain, which is further connected to a prop-2-enoate group. The molecular formula of this compound is C20H26O2, and it has a molecular weight of 298.42 daltons .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Phenylundec-10-YN-1-YL prop-2-enoate typically involves the esterification of 11-Phenylundec-10-YN-1-ol with prop-2-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired ester product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

11-Phenylundec-10-YN-1-YL prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

11-Phenylundec-10-YN-1-YL prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 11-Phenylundec-10-YN-1-YL prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways. These ROS can induce oxidative stress and damage to cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-Phenylundec-10-YN-1-YL prop-2-enoate is unique due to its specific structural features, including the phenyl group and the undecynyl chain, which confer distinct chemical and biological properties. Its ability to act as a photosensitizer and generate ROS sets it apart from other similar compounds .

Properties

CAS No.

876144-81-9

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

11-phenylundec-10-ynyl prop-2-enoate

InChI

InChI=1S/C20H26O2/c1-2-20(21)22-18-14-9-7-5-3-4-6-8-11-15-19-16-12-10-13-17-19/h2,10,12-13,16-17H,1,3-9,14,18H2

InChI Key

UOHGTRHBSVHACR-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCCCCCCCCC#CC1=CC=CC=C1

Origin of Product

United States

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